molecular formula C19H15NO2S2 B2533314 N-(2-([2,3'-bithiophen]-5-yl)ethyl)benzofuran-2-carboxamide CAS No. 2034564-37-7

N-(2-([2,3'-bithiophen]-5-yl)ethyl)benzofuran-2-carboxamide

Cat. No.: B2533314
CAS No.: 2034564-37-7
M. Wt: 353.45
InChI Key: TZSWMKNSKVUQCP-UHFFFAOYSA-N
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Description

N-(2-([2,3’-bithiophen]-5-yl)ethyl)benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives.

Properties

IUPAC Name

N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO2S2/c21-19(17-11-13-3-1-2-4-16(13)22-17)20-9-7-15-5-6-18(24-15)14-8-10-23-12-14/h1-6,8,10-12H,7,9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZSWMKNSKVUQCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NCCC3=CC=C(S3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-([2,3’-bithiophen]-5-yl)ethyl)benzofuran-2-carboxamide typically involves a multi-step process. One common method includes the use of 8-aminoquinoline directed C–H arylation and transamidation chemistry. This method allows for the installation of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold with high efficiency . The reaction conditions often involve the use of palladium catalysis, silver acetate, and sodium acetate in a suitable solvent under inert atmosphere at elevated temperatures .

Industrial Production Methods

Industrial production methods for benzofuran derivatives, including N-(2-([2,3’-bithiophen]-5-yl)ethyl)benzofuran-2-carboxamide, often involve scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and automated synthesis platforms to optimize reaction conditions and minimize production costs .

Chemical Reactions Analysis

Types of Reactions

N-(2-([2,3’-bithiophen]-5-yl)ethyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield benzofuran derivatives with hydroxyl or carbonyl groups, while reduction reactions may produce fully saturated compounds .

Comparison with Similar Compounds

Similar Compounds

  • N-phenylbenzofuran-2-carboxamide
  • N-phenylbenzo[b]thiophene-2-carboxamide

Uniqueness

N-(2-([2,3’-bithiophen]-5-yl)ethyl)benzofuran-2-carboxamide is unique due to its specific structural features, such as the presence of both benzofuran and bithiophene moieties.

Biological Activity

N-(2-([2,3'-bithiophen]-5-yl)ethyl)benzofuran-2-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The compound can be synthesized through various organic reactions, typically involving the coupling of bithiophene derivatives with benzofuran carboxamides. The synthetic route generally includes:

  • Formation of Bithiophene Derivative : Starting from thiophene, the bithiophene structure is constructed using standard coupling reactions.
  • Benzofuran Carboxamide Formation : The benzofuran moiety is synthesized and subsequently reacted with the bithiophene derivative.
  • Final Coupling : The final product is obtained through amide bond formation.

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity : The compound has shown significant antioxidant properties, which are crucial for preventing oxidative stress-related diseases.
  • Enzyme Inhibition : Studies have demonstrated that it inhibits key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), making it a candidate for treating neurodegenerative diseases like Alzheimer's.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • In Vitro Studies : One study reported an IC50 value of 0.10 µM for AChE inhibition, indicating potent activity compared to standard drugs like donepezil (IC50 = 2.16 µM) .
  • Structure-Activity Relationship (SAR) : The effectiveness of the compound is influenced by the nature and position of substituents on the phenyl rings attached to the benzofuran structure .

Table 1: Biological Activity Summary

Activity TypeIC50 Value (µM)Reference Drug IC50 (µM)
AChE Inhibition0.102.16
BuChE Inhibition0.204.5

Table 2: Structure-Activity Relationship Insights

Substituent PositionSubstituent TypeEffect on Activity
ParaNitro GroupIncreased potency
MetaMethyl GroupDecreased potency

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